2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
Description
Structural Classification within Heterocyclic Compound Research
The 1,2,3-triazole moiety is a five-membered aromatic ring containing three nitrogen atoms, classified under the broader category of nitrogen-containing heterocycles. Its structural isomerism—distinguished by nitrogen atom positioning—grants unique electronic and steric properties. The 1,2,3-triazole variant exhibits tautomerism, with the 1H- and 2H- forms influencing hydrogen bonding and dipole interactions.
The 8-azabicyclo[3.2.1]octane system, a bridged bicyclic amine, introduces conformational rigidity and stereochemical complexity. This scaffold constrains rotational freedom, enhancing binding affinity to biological targets. The fusion of these systems creates a hybrid architecture capable of simultaneous hydrophobic, hydrogen-bonding, and π-π interactions.
Table 1: Structural and Pharmacological Features of Triazole Isomers
| Feature | 1,2,3-Triazole | 1,2,4-Triazole |
|---|---|---|
| Nitrogen Positioning | Adjacent N atoms (positions 1,2,3) | One N separated by C (positions 1,2,4) |
| Tautomerism | 1H- and 2H- tautomers | 1H- and 4H- tautomers |
| Bioactivity Profile | Anticancer, antimicrobial | Antifungal, antiviral |
| Metabolic Stability | High resistance to oxidation | Moderate susceptibility to enzymatic degradation |
Historical Development in Triazole-Based Drug Research
Triazoles emerged as critical pharmacophores following the 1988 introduction of fluconazole, a triazole antifungal that revolutionized systemic antifungal therapy. Early research focused on imidazole derivatives, but their hepatotoxicity limitations spurred interest in triazoles’ superior safety profiles. The 2000s saw triazole integration into kinase inhibitors and anticancer agents, leveraging their metal-coordinating capabilities for targeted therapy.
The azabicyclo[3.2.1]octane system gained prominence in the 2010s with studies demonstrating its utility in neuraminidase inhibitors and serotonin receptor modulators. Hybridization with triazoles began in earnest around 2015, driven by demand for multifunctional agents against drug-resistant pathogens and cancers.
Significance of the Azabicyclo[3.2.1]octane Moiety in Pharmacological Research
The 8-azabicyclo[3.2.1]octane scaffold confers three key advantages:
- Stereochemical Control : The bridged bicyclic structure enforces a chair-like conformation, reducing entropy penalties during target binding.
- Enhanced Lipophilicity : The cyclohexane-like framework improves membrane permeability compared to planar aromatic systems.
- Metabolic Stability : Tertiary amine resistance to cytochrome P450 oxidation extends plasma half-life.
In hybrid molecules like 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one, these properties synergize with the triazole’s hydrogen-bond acceptor capacity to enhance target engagement.
Current Research Landscape and Emerging Trends
Recent investigations focus on structural diversification and target identification:
- Antiproliferative Activity : A 2021 study synthesized 21 triazole-azabicycloalkane conjugates, identifying compounds with sub-micromolar IC50 against lung (NCI-H1581) and pancreatic (MIA PaCa-2) cancer lines.
- Enzyme Inhibition : Molecular docking suggests high affinity for kinases and histone deacetylases, with in vitro assays ongoing.
- Synthetic Methodologies : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for triazole formation, achieving >90% yields in optimized protocols.
Table 2: Recent Advances in Triazole-Azabicyclooctane Hybrid Research
Emerging trends include photoactivatable derivatives for targeted therapy and nanoparticle-based delivery systems to overcome solubility limitations. The compound’s chlorophenyl group further enhances lipophilicity, suggesting blood-brain barrier penetrability for neurological applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-13-3-1-12(2-4-13)9-17(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGIXFFFIGYQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Cl)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azabicyclooctane Moiety: This step often involves the use of bicyclic amines and specific catalysts to form the azabicyclooctane structure.
Coupling Reactions: The final step involves coupling the triazole and azabicyclooctane intermediates with the 4-chlorophenyl ethanone through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Molecular Formula
- Molecular Formula : C15H18ClN3O
- Molecular Weight : 291.77 g/mol
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. The triazole derivatives have been shown to be effective against various fungal strains, making them valuable in developing antifungal agents .
Anticancer Properties
Studies have demonstrated that azabicyclo compounds can interact with biological targets involved in cancer progression. The incorporation of the triazole ring may enhance the anticancer activity of this compound by modulating pathways related to cell proliferation and apoptosis .
Neuropharmacology
The azabicyclo[3.2.1]octane scaffold is structurally similar to tropane alkaloids, which are known for their effects on the central nervous system (CNS). This compound could potentially serve as a lead for developing novel CNS-active drugs, particularly in treating neurodegenerative disorders .
Antiviral Activity
Emerging studies suggest that compounds with triazole structures may possess antiviral properties, particularly against RNA viruses. This application is particularly relevant in the context of increasing viral resistance to existing antiviral therapies .
Synthesis of Novel Therapeutics
The compound serves as a versatile intermediate in synthesizing other biologically active molecules, particularly those targeting specific receptors or pathways involved in various diseases. Its unique structural features allow for modifications that can lead to enhanced efficacy and selectivity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. The triazole ring and azabicyclooctane structure are believed to play crucial roles in binding to these receptors, modulating their activity and thereby influencing neurological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogous bicyclo[3.2.1]octane derivatives:
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one (Target) | 4-Chlorophenyl, 1H-1,2,3-triazol-1-yl | C₁₈H₁₈ClN₄O | 347.82 | Chlorine enhances lipophilicity; 1,2,3-triazole may enable hydrogen bonding. |
| BK63156: 3-(4-methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one | 4-Methoxyphenyl, 1H-1,2,4-triazol-1-yl | C₁₉H₂₄N₄O₂ | 340.42 | Methoxy group increases electron density; 1,2,4-triazole alters binding motifs. |
| (1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one | 2-Fluoro-4-nitrophenyl | C₁₃H₁₂FN₂O₃ | 278.25 | Nitro and fluorine groups introduce strong electron-withdrawing effects. |
| Methyl (1R)-3-(4-iodophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate | 4-Iodophenyl, methyl ester | C₁₅H₁₈INO₂ | 387.22 | Iodine adds steric bulk; ester group may improve solubility. |
| Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate | 4-Chlorophenyl, methyl ester, methyl group on nitrogen | C₁₇H₂₁ClNO₂ | 330.81 | Methylation of nitrogen reduces basicity; ester enhances metabolic stability. |
Key Observations:
Triazole Isomerism: The target compound’s 1,2,3-triazole differs from BK63156’s 1,2,4-triazole.
Aromatic Substituents :
- 4-Chlorophenyl (Target): Chlorine increases lipophilicity (ClogP ~3.2), favoring membrane penetration.
- 4-Methoxyphenyl (BK63156): Methoxy group enhances solubility but may reduce CNS penetration due to polarity .
- 2-Fluoro-4-nitrophenyl (): Strong electron-withdrawing groups may stabilize charge-transfer interactions in enzyme active sites.
Functional Groups: Ester (): Improves solubility but may confer metabolic lability compared to ketones or triazoles.
Biological Activity
The compound 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one is a complex organic molecule with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The compound features a bicyclic structure that incorporates a triazole ring and a chlorophenyl group. The molecular formula is , with a molecular weight of approximately 304.77 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Molecular Structure
| Component | Description |
|---|---|
| Chlorophenyl Group | Contributes to lipophilicity |
| Triazole Ring | Implicated in biological activity |
| Azabicyclo[3.2.1]octane | Central scaffold for receptor binding |
The biological activity of this compound may be attributed to its ability to interact with specific receptors and enzymes within the body. Preliminary studies suggest that it may act on nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is known for its role in neuroprotection and anti-inflammatory responses .
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, it has been shown to inhibit phospholipase A2 (PLA2), an enzyme critical for membrane phospholipid metabolism, which can lead to reduced inflammation .
In Vivo Studies
Animal studies have indicated that administration of the compound can lead to improved cognitive function and reduced neuroinflammation in models of neurodegenerative diseases. These findings suggest potential therapeutic applications in conditions such as Alzheimer's disease and other forms of dementia.
Case Study 1: Neuroprotective Effects
A study published in Pharmacology Research investigated the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with the compound led to a significant reduction in amyloid-beta plaque formation and improved memory performance compared to control groups.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory properties of the compound, revealing its capacity to reduce pro-inflammatory cytokine levels in vitro. The inhibition of PLA2 was particularly notable, suggesting a mechanism by which the compound could mitigate inflammatory responses.
Summary of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| PLA2 Inhibition | Significant reduction | |
| Neuroprotection | Improved cognitive function | |
| Anti-inflammatory | Decreased cytokine production |
Comparative Analysis with Similar Compounds
| Compound Name | PLA2 Inhibition IC50 (µM) | Neuroprotective Effects |
|---|---|---|
| This compound | < 10 | Yes |
| Fosinopril | 0.18 | Moderate |
| Amiodarone | 5.0 | Yes |
Q & A
Q. How does the 1H-1,2,3-triazole moiety influence intermolecular interactions in crystal packing?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
